7-Bromoquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoquinoxalin-2-amine is a chemical compound that is part of the quinoxaline family, a class of heterocyclic aromatic organic compounds. It features a quinoxaline core structure with a bromine atom and an amine group attached to it. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, novel 7-alkylamino-2-methylquinoline-5,8-diones were synthesized from 2,5-dimethoxyaniline through a multi-step process involving the Skraup reaction, demethylations, oxidative bromination, amination, and debromination . Another study developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin . These methods highlight the versatility of brominated compounds in synthesis and their potential transformation into pharmacologically relevant structures.
Molecular Structure Analysis
The molecular structure of 7-Bromoquinoxalin-2-amine would consist of a quinoxaline ring system with a bromine atom at the 7-position and an amine group at the 2-position. The presence of these functional groups is likely to influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of brominated quinolines has been studied, showing that nucleophilic substitution reactions can be used to transform 6- or 7-bromo-2-methylquinoline-5,8-diones with various amines . The regiochemistry of these reactions is significant, as it determines the position at which substitution occurs, which in turn affects the properties of the resulting compounds. The studies suggest mechanisms for the observed regioselectivity during these transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-Bromoquinoxalin-2-amine are not detailed in the provided papers, the related compounds synthesized in these studies likely share some common characteristics, such as solubility in organic solvents, melting points, and reactivity towards nucleophiles. The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic aromatic substitution reactions.
Relevant Case Studies
One of the case studies involves the synthesis of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, which were prepared from nicotinic acid and showed significant antimalarial activity . This demonstrates the potential of brominated compounds in the development of new antimalarial drugs. The ability to effect apparent cures in a mouse model of malaria with a single dose highlights the therapeutic potential of these compounds.
Scientific Research Applications
Organic Synthesis
7-Bromoquinoxalin-2-amine has been utilized in organic synthesis. For instance, its behavior as an organic photoacid was exploited in the preparation of polycyclic amines via acid-catalyzed condensation with aldehydes (Strada et al., 2019).
Potential Antimalarial Applications
A study by Barlin and Tan (1985) explored the preparation of N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid and found several compounds, including derivatives of 7-bromoquinoxalin-2-amine, which showed significant antimalarial activity (Barlin & Tan, 1985).
Ligand Binding Studies
Research by Fan et al. (2011) investigated structural modifications in aminobutyl-benzamides, including 7-bromoquinoxalin-2-amine derivatives, as ligands for binding σ1 and σ2 receptors, highlighting the compound's relevance in biochemical receptor studies (Fan, Lever, & Lever, 2011).
Chemical Synthesis and Modifications
Several studies focus on the synthesis and modification of 7-bromoquinoxalin-2-amine derivatives. For instance, Choi et al. (2002, 2004) synthesized novel quinoline derivatives through various chemical reactions including bromination and amination, demonstrating the versatility of 7-bromoquinoxalin-2-amine in chemical synthesis (Choi et al., 2002; Choi & Chi, 2004).
Photochemical Applications
Asad et al. (2017) explored the use of tertiary amines, including 7-bromoquinoxalin-2-amine derivatives, in photochemical applications for studying cell physiology, demonstrating its utility in biological research (Asad et al., 2017).
Antitumor Activity
Research by Jung et al. (2003) investigated the antitumor activity of novel deoxoartemisinin derivatives, including bromoalkyl analogues of 7-bromoquinoxalin-2-amine, showing its potential in cancer treatment (Jung et al., 2003).
Safety And Hazards
properties
IUPAC Name |
7-bromoquinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQMZGUSCZFFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571447 |
Source
|
Record name | 7-Bromoquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinoxalin-2-amine | |
CAS RN |
212327-11-2 |
Source
|
Record name | 7-Bromoquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.